molecular formula C35H54O9 B3031244 Cimiaceroside A CAS No. 210643-83-7

Cimiaceroside A

Katalognummer B3031244
CAS-Nummer: 210643-83-7
Molekulargewicht: 618.8 g/mol
InChI-Schlüssel: SUWXCVINJBVOAI-NMOPOQBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cimiaceroside A is a triterpenoid compound . It is a high-purity natural product derived from the roots of Cimicifuga acerina . Its molecular formula is C35H54O9 and it has a molecular weight of 618.8 g/mol .


Molecular Structure Analysis

Cimiaceroside A has a complex molecular structure with a molecular formula of C35H54O9 . The structure is characterized by a high density of functional groups and a diverse array of molecular structures .


Physical And Chemical Properties Analysis

Cimiaceroside A is a powder . Its physicochemical properties such as solubility, permeability, and other absorption, distribution, metabolism, elimination, and toxicological (ADMET) properties are not explicitly mentioned in the search results .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects in Cerebral Ischemia-Reperfusion Injury

Asiaticoside, an extract from Centella asiatica which contains Cimiaceroside A, demonstrated protective effects against cerebral ischemia-reperfusion injury in rats. This was achieved through the modulation of the NOD2/MAPK/NF-κB signaling pathway, leading to reduced cell apoptosis, inflammation, and oxidative stress levels (Zhang et al., 2020).

Development of New Triterpene Glycosides

Research on Cimicifuga foetida led to the isolation of new triterpene diglycosides, including cimiaceroside C. These compounds were identified through spectral data and chemical reactions, contributing to the development of new natural products with potential medicinal applications (Sun et al., 2008).

Inhibition of Mitochondrial Apoptosis

In a rat model of cardiac arrest, therapeutic hypothermia was found to inhibit mitochondrial apoptosis, which is a crucial aspect of neuroprotection. This process is likely influenced by various compounds, including Cimiaceroside A, known for their effects on cellular and mitochondrial functions (Wu et al., 2017).

Anticomplementary Activity

Cycloartane-type triterpene glycosides, including Cimiaceroside B, isolated from the rhizomes of Cimicifuga heracleifolia, showed significant anticomplementary activity. This implies potential therapeutic applications in conditions where the complement system plays a role (Lee et al., 2012).

Wirkmechanismus

The mechanism of action of Cimiaceroside A is not specified in the search results. Generally, the mechanism of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect .

Safety and Hazards

According to the Material Safety Data Sheet (MSDS) for Cimiaceroside A, it is not classified under physical hazards, health hazards, or environmental hazards . In case of exposure, immediate medical attention is required .

Eigenschaften

IUPAC Name

(2S,3R,4S,5R)-2-[[(1R,5R,7S,10R,12R,15R,16R,17S,18R,21R,22R,24S)-21,22-dihydroxy-1,6,6,15,17,20,20-heptamethyl-19,23-dioxaheptacyclo[13.10.0.02,12.05,10.010,12.016,24.018,22]pentacos-2-en-7-yl]oxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H54O9/c1-17-23-19(43-35(40)26(17)44-30(4,5)28(35)39)14-32(7)21-9-8-20-29(2,3)22(42-27-25(38)24(37)18(36)15-41-27)10-11-33(20)16-34(21,33)13-12-31(23,32)6/h9,17-20,22-28,36-40H,8,10-16H2,1-7H3/t17-,18+,19-,20-,22-,23-,24-,25+,26+,27-,28+,31+,32-,33+,34-,35-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWXCVINJBVOAI-NMOPOQBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3(C2(CCC45C3=CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(CO7)O)O)O)C)C)OC8(C1OC(C8O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@]3([C@@]2(CC[C@]45C3=CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O[C@]8([C@@H]1OC([C@H]8O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cimiaceroside A

CAS RN

210643-83-7
Record name Cimiaceroside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210643837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CIMIACEROSIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJX35XW32G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cimiaceroside A
Reactant of Route 2
Cimiaceroside A
Reactant of Route 3
Cimiaceroside A
Reactant of Route 4
Cimiaceroside A
Reactant of Route 5
Cimiaceroside A
Reactant of Route 6
Cimiaceroside A

Q & A

Q1: What is the origin and structural characterization of Cimiaceroside A?

A: Cimiaceroside A is a novel 9,19-cyclolanostane-type triterpene xyloside first isolated from the rhizomes of the Cimicifuga racemosa plant. [] Its structure comprises a complex ring system with multiple functional groups, including hydroxyl, acetoxy, and epoxy groups. [, ] The molecular formula is C36H56O11. [] Structural elucidation was achieved using 1D and 2D NMR experiments and high-resolution electrospray ionization Fourier transformation mass spectrometry (HRESIFTMS). []

Q2: What are the key structural features of Cimiaceroside A revealed by its spectroscopic data?

A: The spectroscopic data, particularly the circular dichroism (CD) spectrum, reveals Cimiaceroside A's cycloart-7-ene triterpene core structure. [] The strong negative maxima at 214–217 nm in the CD spectrum are characteristic of this structural class, as observed in related compounds like cimicifugoside and bugbanoside A. [] This core structure, confirmed through NMR analysis, forms the basis for understanding its potential biological activity.

Q3: Have any studies explored the potential biological activity of Cimiaceroside A?

A: While the isolation and structural characterization of Cimiaceroside A have been reported, [, ] there is limited research specifically focusing on its biological activity or potential therapeutic applications. Further research is needed to explore its interactions with biological targets and assess its potential benefits.

Q4: How does Cimiaceroside A compare structurally to other compounds isolated from Cimicifuga species?

A: Cimiaceroside A shares structural similarities with other cycloartane triterpene glycosides found in Cimicifuga species, such as cimigenol-3-O-β-D-xylpyranoside, actein, and cimiaceroside B. [, ] These compounds often differ in the presence and position of various functional groups, such as acetyl, hydroxyl, and methylmalonyl groups. [, ] Despite these variations, the shared core structure suggests potential similarities in their biosynthetic pathways and potential biological activities.

Q5: What are the implications of the structural similarities between Cimiaceroside A and other Cimicifuga compounds?

A: The structural similarities suggest that Cimiaceroside A might exhibit biological activities similar to other Cimicifuga compounds. For example, compounds like actein and 26-deoxyactein have shown anti-inflammatory and anti-tumor activities. [, ] While further research is necessary, these structural relationships offer a starting point for investigating the potential therapeutic benefits of Cimiaceroside A.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.